molecular formula C20H20N2O4 B2361439 Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate CAS No. 1207015-73-3

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate

Cat. No. B2361439
CAS RN: 1207015-73-3
M. Wt: 352.39
InChI Key: KKMYPSXRFRMFSW-UHFFFAOYSA-N
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Description

“Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The compound also has a dimethoxyphenyl group attached to it, which is a phenyl group with two methoxy substituents at the 3- and 5-positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including Suzuki–Miyaura coupling . The presence of the amino and carboxylate groups also suggests that this compound could participate in a variety of reactions, such as condensation or substitution reactions .

Scientific Research Applications

Antibacterial and Antifungal Applications

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: has been studied for its potential in combating bacterial and fungal infections. The compound’s structure allows it to be docked into the active site of the MurB protein of Staphylococcus aureus, which is crucial for the bacteria’s cell wall synthesis . This interaction suggests that the compound could inhibit the growth of this pathogen. Additionally, the compound has been evaluated for its in vitro antibacterial and antifungal efficacy through the determination of the zone of inhibition and minimal inhibitory concentration, indicating its potential as a therapeutic agent .

Antioxidant Properties

The compound has also been assessed for its antioxidant properties. The evaluation was conducted using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assay, which is a standard method for investigating the free radical scavenging ability of compounds . This property is significant because oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate can be utilized in the synthesis of diverse heterocyclic compounds. These compounds are structurally significant in drug design and the engineering of pharmaceuticals, with many small-molecule drugs containing nitrogen heterocycles . The compound’s versatility as a synthetic building block makes it a valuable tool in the construction of complex organic molecules.

Suzuki–Miyaura Coupling

This compound may find application in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond-forming processes in organic synthesis . The reaction conditions for Suzuki–Miyaura coupling are mild and tolerant of various functional groups, making it an attractive method for synthesizing complex organic frameworks.

Catalysis

The compound’s structure suggests potential use in catalytic processes, particularly in reactions that involve the formation of boron ate complexes. Such complexes are important intermediates in various organic transformations, including protodeboronation, which is a key step in many synthetic pathways .

Material Science

Compounds with similar structures have been used in material science, particularly in the development of functional materials such as polymers and dyes . The compound’s unique chemical properties could make it suitable for creating new materials with specific desired characteristics.

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-6-17-16(7-12)18(11-19(22-17)20(23)26-4)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMYPSXRFRMFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate

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